molecular formula C16H16N2O4S2 B2358696 N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941926-38-1

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2358696
CAS RN: 941926-38-1
M. Wt: 364.43
InChI Key: CDWJURYOMUFQOC-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Photographic Applications

A new cyan dye-forming coupler containing a sulfone group, synthesized from p-hydroxythiophenol and methyl-2-bromobutyrate, showcases the potential of similar compounds in the development of dyes with specific properties, such as similar absorption curves and photographic performance to standard dyes (Qiao Yong-mei, 2011).

Versatile Sulfenic Acids from L-Cysteine

The transformation of L-cysteine into transient sulfenic acids, leading to the synthesis of biologically active sulfoxides in enantiomerically pure form, underscores the utility of similar compounds in the creation of biologically relevant molecules (M. Aversa et al., 2005).

Stable Precursors for Cyano-1,3-butadiene

The development of a new synthesis route for 3-cyano-2,5-dihydrothiophene-1,1-dioxide as a stable precursor for 2-cyano-1,3-butadiene, useful in Diels-Alder reactions, highlights the role of sulfone-containing compounds in organic synthesis and material science (P. Baraldi et al., 1988).

Exploration of Tetrazole Derivatives

Studies on the crystal structure of tetrazole derivatives, including sulfonamide functionalities, provide insights into the molecular design and potential pharmaceutical applications of such compounds (B. J. Al-Hourani et al., 2015).

Chemiluminescence from Sulfanyl-Substituted Compounds

Research on the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes emphasizes the potential application of these compounds in analytical chemistry and sensor technology (N. Watanabe et al., 2010).

Antitumor Activity of Sulfonamides

Investigations into sulfonamide-focused libraries for antitumor activity through COMPARE analysis and cell cycle analysis, with some compounds advancing to clinical trials, show the significant pharmacological potential of sulfonamide derivatives (T. Owa et al., 2002).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-22-13-4-6-14(7-5-13)24(20,21)10-2-3-15(19)18-16-12(11-17)8-9-23-16/h4-9H,2-3,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJURYOMUFQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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